An In-depth Technical Guide to the Thermal Stability and Decomposition of alpha-Chloro-4-fluorobenzaldoxime
An In-depth Technical Guide to the Thermal Stability and Decomposition of alpha-Chloro-4-fluorobenzaldoxime
Executive Summary
alpha-Chloro-4-fluorobenzaldoxime is a halogenated oxime of interest in synthetic chemistry and potentially as an intermediate in drug development. Understanding its thermal stability is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction pathways. This guide provides a comprehensive framework for evaluating the thermal properties of this compound. It details the requisite experimental protocols, interprets potential data, and proposes likely decomposition mechanisms based on established chemical principles. While specific experimental data for this exact molecule is not publicly available, this paper synthesizes knowledge from analogous compounds to present a robust, scientifically grounded methodology.
Introduction: The Criticality of Thermal Stability
The thermal stability of a chemical compound dictates the conditions under which it can be stored, handled, and processed without undergoing unwanted decomposition. For a molecule like alpha-Chloro-4-fluorobenzaldoxime, which contains several potentially reactive functional groups—an oxime, a chloro group alpha to a C=N bond, and a fluorinated aromatic ring—this analysis is particularly crucial. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and unpredictable reaction outcomes.
This guide outlines a multi-faceted approach to characterizing the thermal behavior of alpha-Chloro-4-fluorobenzaldoxime, employing a suite of standard thermoanalytical techniques. The core of our investigation relies on three pillars:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the kinetics of mass loss.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions and quantify the energetics of decomposition (whether it is exothermic or endothermic).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile products formed during decomposition.
Physicochemical Properties of alpha-Chloro-4-fluorobenzaldoxime
A foundational understanding of the molecule's properties is essential before proceeding with thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| IUPAC Name | (1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride | [1] |
| CAS Number | 42202-95-9 | [1] |
| Appearance | (Predicted) White to off-white solid | |
| GHS Pictogram | Irritant | [1] |
| GHS Signal Word | Warning | [1] |
Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a comprehensive thermal profile of the target compound. The causality behind experimental choices is explained to underscore the rationale of the analytical workflow.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which decomposition begins and the extent of mass loss at different stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.
-
Sample Preparation: Place 5-10 mg of alpha-Chloro-4-fluorobenzaldoxime into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[2][3]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[4] This rate is a standard practice that balances resolution and experimental time.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve (mass % vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss.[4]
Interpretation of Expected Results: The TGA curve is expected to show a stable baseline until the onset temperature of decomposition (Tonset), after which a significant mass loss will occur. The DTG curve will show a peak at the temperature of the maximum rate of decomposition (Tpeak).
| Parameter | Predicted Value Range | Significance |
| Tonset | 150 - 250 °C | The temperature at which significant decomposition begins. Crucial for defining maximum safe handling temperature. |
| Tpeak | 180 - 280 °C | The temperature of maximum decomposition rate. |
| Mass Loss (%) | > 95% | Indicates that the primary decomposition products are volatile. |
| Residue (%) | < 5% | A small amount of non-volatile char may remain. |
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.[5][6] This technique identifies melting, crystallization, and decomposition events and quantifies their associated enthalpy changes.[6][7][8]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Seal 2-5 mg of alpha-Chloro-4-fluorobenzaldoxime in a hermetically sealed aluminum pan. A reference pan is left empty.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans at a constant rate, typically 10 °C/min, from ambient temperature to a point beyond the final decomposition event observed in TGA.[5]
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Interpretation of Expected Results: The DSC thermogram will display peaks corresponding to thermal events.
-
Endothermic Peak (Melting): A sharp peak indicating the melting point (Tm) of the compound. For many organic materials, decomposition may begin soon after melting.[9]
-
Exothermic Peak (Decomposition): A broad, sharp, or complex peak indicating an exothermic decomposition. The area under this peak corresponds to the enthalpy of decomposition (ΔHd). Exothermic decompositions are of particular safety concern as they can lead to thermal runaway.
| Parameter | Predicted Value Range | Significance |
| Melting Point (Tm) | 100 - 140 °C | A key physical property. Overlap with decomposition suggests instability in the liquid phase.[9] |
| Decomposition Onset (Td) | 160 - 260 °C | Should correlate with Tonset from TGA. |
| Enthalpy of Decomposition (ΔHd) | -100 to -400 J/g | A negative value indicates an exothermic process. Higher magnitudes suggest greater energy release and potential hazard. |
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical structures of the volatile decomposition products. The sample is rapidly heated (pyrolyzed) to the decomposition temperature, and the resulting fragments are immediately separated by GC and identified by MS.[10][11]
Methodology:
-
Sample Preparation: Place a small amount (~0.1-0.5 mg) of the sample into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to the Tpeak determined by TGA. Hold for 10-20 seconds.[12]
-
GC Separation: The volatile pyrolysates are swept onto a capillary GC column (e.g., a DB-5MS). A temperature program is used to separate the components, for example, starting at 50 °C and ramping to 280 °C at 5-10 °C/min.[12]
-
MS Detection: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and detected.
-
Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) to identify the decomposition products.[11]
Predicted Decomposition Pathways and Products
Based on the structure of alpha-Chloro-4-fluorobenzaldoxime, several decomposition pathways can be postulated. The oxime functional group and the alpha-chloro substituent are the most likely points of initial bond cleavage.
Predicted Primary Decomposition Products:
-
4-Fluorobenzonitrile: A common thermal decomposition product of benzaldoximes, formed via elimination of water (in the presence of trace acid/base) or other small molecules.[13] Studies on benzaldoxime have shown its decomposition to benzonitrile.[14]
-
Hydrogen Chloride (HCl): Elimination of HCl is a very common pathway for chlorinated organic compounds.
-
Phosgene (COCl₂) or related compounds: While less likely, cleavage of the C=N bond could potentially lead to reactive carbonyl chloride species, especially under oxidative conditions.[15]
-
4-Fluorobenzaldehyde: Hydrolysis of the oxime, if water is present, or rearrangement could yield the parent aldehyde.
-
Cyanide Species (HCN): Decomposition of the oxime group can sometimes liberate hydrogen cyanide, a significant toxic hazard.[16]
Proposed Dominant Mechanism: Elimination
The most probable initial decomposition step is the concerted or stepwise elimination of HCl to form 4-fluorobenzonitrile. This pathway is thermodynamically favorable due to the formation of the stable nitrile triple bond and the stable HCl molecule.
Step 1: Thermal energy induces the cleavage of the C-Cl and O-H bonds. Step 2: A concerted rearrangement leads to the formation of 4-fluorobenzonitrile and HCl.
Diagram: Proposed Decomposition Mechanism
Caption: Primary proposed thermal decomposition pathway.
Safety, Handling, and Storage
Given the predicted decomposition products and the nature of the compound, stringent safety protocols are mandatory.
-
Handling: Always handle alpha-Chloro-4-fluorobenzaldoxime in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid inhalation of dust and vapors.
-
Thermal Hazards: Due to the potential for a significant exothermic decomposition, heating of this compound should be done with extreme caution. Use a blast shield for experiments involving larger quantities.
-
Decomposition Hazards: The potential formation of toxic gases like HCl and HCN necessitates the use of appropriate gas scrubbing or ventilation systems during thermal experiments.[16][17]
-
Storage: Store the compound in a cool, dry, and dark place, away from heat sources and incompatible materials (e.g., strong acids, bases, and oxidizing agents). The stability of oximes can be affected by pH.[18]
Conclusion
The thermal stability of alpha-Chloro-4-fluorobenzaldoxime is a critical parameter for its safe and effective use. This guide outlines a systematic approach using TGA, DSC, and Py-GC-MS to fully characterize its thermal behavior. The predicted decomposition pathway via elimination of HCl to form 4-fluorobenzonitrile provides a working hypothesis for experimental verification. The insights gained from these analyses are indispensable for chemists and engineers in process development, safety assessment, and formulation science, ensuring that this compound can be utilized with a comprehensive understanding of its properties and associated risks.
References
-
Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kony, M., et al. (2010). Some new energetic benzaldoximes Synthesis, structure and a comparison of theoretic and experimental results of thermal decomposition. Journal of Hazardous Materials. Available at: [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Separation of Melting and Decomposition using High Heating Rates. Available at: [Link]
-
Mathieu, D. (2015). Significance of Theoretical Decomposition Enthalpies for Predicting Thermal Hazards. ResearchGate. Available at: [Link]
-
Barth, E. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Chemical Biology. Available at: [Link]
-
Poulsen, T. B., et al. (2009). Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. PubMed. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Thermo gravimetric analyses: TGA of prepared compounds (1), (2) and (3). Available at: [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Available at: [Link]
-
Karasova, J. Z., et al. (2022). Toxicity, pharmacokinetics, and effectiveness of the ortho-chlorinated bispyridinium oxime, K870. PubMed. Available at: [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]
-
NETZSCH. (n.d.). Thermogravimetric Analysis – TGA. Available at: [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. Available at: [Link]
-
Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. IntechOpen. Available at: [Link]
- Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
-
Laux, C. M., et al. (1990). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Jencks, W. P. (1959). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]
-
Huang, S., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. Available at: [Link]
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]
-
Kusch, P. (2012). Pyrolysis-Gas Chromatography: Mass Spectrometry of Polymeric Materials. SciSpace. Available at: [Link]
-
E-N-G, E., et al. (2010). Hydroxybenzaldoximes are d-GAP-competitive inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase. PubMed Central. Available at: [Link]
-
Weenen, H., et al. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. PubMed. Available at: [Link]
-
EAG Laboratories. (n.d.). Analysis of Contaminants by Thermal Desorption GC-MS. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Phosgene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite. Available at: [Link]
-
ResearchGate. (n.d.). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Available at: [Link]
-
ResearchGate. (n.d.). The thermal decompositions of alkyl cobaloximes: A correction to the literature. Available at: [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Available at: [Link]
-
Wang, C., et al. (2018). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. Available at: [Link]
-
Ibuprofen. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. alpha-Chloro-4-fluorobenzaldoxime | 42202-95-9 | Benchchem [benchchem.com]
- 2. etamu.edu [etamu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. archiwum.farmacja.umw.edu.pl [archiwum.farmacja.umw.edu.pl]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Phosgene - Wikipedia [en.wikipedia.org]
- 16. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. download.basf.com [download.basf.com]
- 18. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
